molecular formula C12H10N4O B8366233 4-(Imidazo[1,2-b]pyridazin-6-yloxy)aniline

4-(Imidazo[1,2-b]pyridazin-6-yloxy)aniline

Cat. No. B8366233
M. Wt: 226.23 g/mol
InChI Key: HTGQHXHHNAPVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Imidazo[1,2-b]pyridazin-6-yloxy)aniline is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Imidazo[1,2-b]pyridazin-6-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Imidazo[1,2-b]pyridazin-6-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Imidazo[1,2-b]pyridazin-6-yloxy)aniline

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

4-imidazo[1,2-b]pyridazin-6-yloxyaniline

InChI

InChI=1S/C12H10N4O/c13-9-1-3-10(4-2-9)17-12-6-5-11-14-7-8-16(11)15-12/h1-8H,13H2

InChI Key

HTGQHXHHNAPVCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=NN3C=CN=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloroimidazo[1,2-b]pyridazine (768 mg, 5.0 mmol), 4-aminophenol (818 mg, 7.5 mmol), potassium carbonate (2073 mg, 15.0 mmol) and N-methylpyrrolidone (5.0 mL) was stirred at 120° C. for 18 hr. The reaction mixture was diluted with 1N aqueous sodium hydroxide solution, and extracted with ethyl acetate. The organic layer was washed with 1N aqueous sodium hydroxide solution and saturated brine, and concentrated under reduced pressure. The residue was purified by NH silica gel column chromatography (hexane/ethyl acetate=70/30→0/100) and precipitated from diisopropyl ether to give the title compound (759 mg, 67%) as a gray powder.
Quantity
768 mg
Type
reactant
Reaction Step One
Quantity
818 mg
Type
reactant
Reaction Step One
Quantity
2073 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
67%

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